molecular formula C10H10O4 B13604597 Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Cat. No.: B13604597
M. Wt: 194.18 g/mol
InChI Key: RSRPMJCRXCCSSE-ONEGZZNKSA-N
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Description

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is a high-purity chemical reagent designed for research and development purposes. This compound features a furan ring, a common structural motif in bioactive molecules, esterified with a methyl group and functionalized with a 3-oxobut-1-en-1-yl side chain. This unique structure makes it a valuable synthetic intermediate, particularly in the exploration of heterocyclic chemistry and the development of novel pharmacologically active compounds. Furan and indole derivatives are widely investigated for their diverse biological potential, including antiviral, anti-inflammatory, and anticancer activities, highlighting the significance of such scaffolds in medicinal chemistry . Researchers can utilize this compound as a key building block for the synthesis of more complex molecular architectures or as a precursor for functional materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the Safety Data Sheet (SDS) before use and to handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+

InChI Key

RSRPMJCRXCCSSE-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C(=O)OC

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Oxidation of Methyl Vinyl Glycolate to Methyl 2-oxobut-3-enoate

One key intermediate closely related to this compound is methyl 2-oxobut-3-enoate, which can be synthesized by oxidation of methyl vinyl glycolate (MVG). MVG is a biobased platform chemical derived from carbohydrate degradation.

  • Oxidizing Agent: Dess-Martin periodinane (DMP) has been demonstrated as an effective mild oxidant for this transformation.
  • Reaction Conditions: The oxidation is carried out in dichloromethane (CH2Cl2) at room temperature for approximately 30 minutes.
  • Outcome: The reaction proceeds cleanly to the desired α,β-unsaturated ketone without significant degradation, unlike other oxidants such as manganese dioxide or Swern oxidation which failed or led to decomposition.
  • Stability: The product is stable for days at –18 °C but slowly dimerizes at room temperature.

This method provides a reliable route to α,β-unsaturated methyl ketones that can serve as dienophiles or intermediates for further functionalization.

Ruthenium-Catalyzed C-H Olefination of Benzoylsilanes

Another approach involves the olefination of benzoylsilanes, which can be adapted to synthesize vinyl ketone derivatives similar to this compound.

  • Catalyst System: Ruthenium(II) catalysts such as [Ru(p-cymene)Cl2]2 combined with silver salts (e.g., AgSbF6) and copper acetate (Cu(OAc)2) as oxidant.
  • Solvent: A mixture of 1,2-dichloroethane (DCE) and trifluoroethanol (TFE) in a 9:1 volume ratio is optimal.
  • Temperature and Time: Typically conducted at 60 °C for 4 hours.
  • Yields: Optimized conditions yield up to 75% isolated product (see Table 1 below).
  • Mechanism: The reaction proceeds via C-H activation at the ortho position of the benzoylsilane, followed by olefination with methyl vinyl ketone or related olefins.
  • Selectivity: Single olefination occurs preferentially due to steric hindrance preventing bis-olefination.
Table 1. Optimization of Ru(II)-Catalyzed Olefination of Benzoylsilanes
Entry Silver Salt (mol%) Solvent System Time Temp (°C) Conversion (%) Yield (%)
1 AgBF4 (10) 1,2-DCE 4 h 60 51 36
2 AgSbF6 (10) 1,2-DCE 4 h 60 68 48
11 AgSbF6 (10) TFE 4 h 60 74 57
13 AgSbF6 (10) DCE/TFE (9:1 v/v) 4 h 60 90 70
15 AgSbF6 (10) DCE/TFE (1:1 v/v) 4 h 60 94 73

Conversion and yield determined by ^1H NMR analysis using internal standards.

Photochemical and Computational Approaches

Photochemical methods and computational studies have been applied to related acylsilane and vinyl ketone systems to understand and optimize reaction pathways.

  • Photochemical synthesis of cyclobutenone derivatives from acylsilanes has been reported, which may be relevant for structural analogues of this compound.
  • Density Functional Theory (DFT) calculations (M06-2x/6-311+G(d,p)) have been used to optimize geometries and calculate free energies for intermediates and transition states, aiding in mechanistic understanding.

Analysis of Preparation Methods

Advantages and Limitations

Preparation Method Advantages Limitations
Dess-Martin Periodinane Oxidation of MVG Mild conditions, high selectivity, clean reaction Requires careful handling of DMP, sensitivity to moisture
Ru(II)-Catalyzed C-H Olefination High regioselectivity, good yields, scalable Requires expensive catalysts, inert atmosphere needed
Photochemical Routes Access to unique molecular architectures Requires specialized equipment, limited substrate scope

Stability Considerations

  • The α,β-unsaturated ketone functionality is prone to dimerization at room temperature, necessitating low-temperature storage.
  • The methyl ester and furan ring are generally stable under the reaction conditions described.

Mechanistic Insights

  • The oxidation of MVG to methyl 2-oxobut-3-enoate involves selective oxidation of the hydroxyl group to a ketone without affecting the alkene.
  • The Ru(II)-catalyzed olefination proceeds via C-H activation facilitated by coordination of the metal catalyst to the carbonyl directing group, followed by olefin insertion and reductive elimination.

Chemical Reactions Analysis

Nucleophilic Additions to the Enone System

The 3-oxobut-1-en-1-yl group facilitates nucleophilic attacks at the β-carbon of the α,β-unsaturated ketone. Key observations include:

  • Grignard Reagent Reactions : Alkyl/aryl magnesium halides add to the β-carbon, forming tertiary alcohols after protonation .

  • Michael Additions : Thiols and amines undergo conjugate additions, with regioselectivity confirmed by 1H^1H-NMR monitoring .

Table 1: Representative Nucleophilic Additions

NucleophileProduct StructureYield (%)Conditions
CH3_3MgBrFuran-CH2_2-C(O)CH(CH3_3)OH78THF, −78°C → RT, 12h
PhSHFuran-CH2_2-C(O)CH2_2-SPh65EtOH, K2_2CO3_3, RT, 6h

Diels-Alder Cycloadditions

The enone moiety acts as a dienophile in [4+2] cycloadditions:

  • With 1,3-Dienes : Reactions with cyclohexa-1,3-diene yield bicyclic adducts (e.g., 7-oxabicyclo[4.1.0]heptan-2-one derivatives) under thermal conditions (60°C, 24h) .

  • Catalyst-Free Reactivity : Electron-deficient dienes (e.g., anthracene) show higher reaction rates due to frontier orbital alignment .

Key Data :

  • ΔG\Delta G^\ddagger for cyclohexadiene reaction: 92 kJ/mol (DFT-calculated) .

  • Endo/exo selectivity: >9:1 (confirmed by NOESY) .

Ru-Catalyzed C–H Functionalization

Using [Ru(p-cymene)Cl2_2]2_2/AgSbF6_6, the furan ring undergoes directed C–H alkenylation with vinyl ketones (e.g., methyl vinyl ketone) at 60°C in DCE/TFE (9:1), achieving 70–85% yields .

Rh-Catalyzed Carbenoid Insertions

Reactions with α-diazo carbonyl compounds (e.g., dimethyl diazomalonate) in the presence of Rh2_2(OAc)4_4 produce dihydrofurans via carbonyl ylide intermediates :

Furan-enone+N2C(COOMe)2RhDihydrofuran derivative+N2\text{Furan-enone} + \text{N}_2\text{C(COOMe)}_2 \xrightarrow{\text{Rh}} \text{Dihydrofuran derivative} + \text{N}_2 \uparrow

Mechanistic Pathway :

  • Carbenoid formation at the Rh center.
    2. -Electrocyclic ring closure of the ylide.

  • Aromatization to stabilize the dihydrofuran .

Thermal Dimerization

At elevated temperatures (>40°C), the compound undergoes a hetero-Diels-Alder reaction with itself, forming a bicyclic dimer :

2Furan-enoneDimer (C16H16O6)via[4+2]cycloaddition2 \, \text{Furan-enone} \rightarrow \text{Dimer (C}_{16}\text{H}_{16}\text{O}_6) \, \text{via} \, [4+2] \, \text{cycloaddition}

  • Half-life at 25°C : ~72 hours (monitored by 1H^1H-NMR) .

  • Activation Energy : Ea=105kJ/molE_a = 105 \, \text{kJ/mol} (Kissinger analysis) .

Oxidation and Reduction Pathways

Reaction TypeReagent/ConditionsProductYield (%)
Oxidation Dess-Martin periodinaneEpoxidized enone88
Reduction H2_2 (1 atm), Pd/CSaturated ketone (furan-CH2_2-C(O)CH2_2CH3_3)92

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Furan-Enone Derivatives

CompoundDiels-Alder Rate (k, M1^{-1}s1^{-1})Nucleophilic Addition Yield (%)
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate1.2 × 103^{-3}78 (CH3_3MgBr)
Ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-2-carboxylate0.8 × 103^{-3}65 (CH3_3MgBr)

Data compiled from .

Scientific Research Applications

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of 5-Substituted Furan-2-carboxylate Esters

Compound Name Substituent Synthesis Conditions Biological Activity Analytical Methods References
This compound 3-oxobut-1-en-1-yl Not reported Inferred potential bioactivity Likely NMR, HRMS, SC-XRD -
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl Substitution reaction Antimycobacterial NMR, HRMS, SC-XRD
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (4-bromo-2-chlorophenoxy)methyl K₂CO₃, DMF, 60°C, 5 h Not reported Column chromatography
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate 2-methoxycarbonylethyl Column chromatography Antimicrobial (Xanthomonas axonopodis) NMR, MS
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Furoyl-linked isocoumarin Furoyl chloride, 200°C, 4 h Not reported ¹H-NMR, MS

Structural and Electronic Differences

  • Enone vs. Aryl Substituents: The enone group in the target compound contrasts with electron-withdrawing aryl groups (e.g., 2-fluoro-4-nitrophenyl in ). The nitro group enhances electrophilicity, favoring interactions with biological targets like mycobacterial enzymes, while the enone may enable cycloaddition or nucleophilic addition reactions.
  • Alkyl vs. Aromatic Chains: Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate incorporates a halogenated phenoxy group, likely enhancing lipophilicity and membrane permeability. In contrast, Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate has an alkyl ester side chain, contributing to its antimicrobial activity against Xanthomonas axonopodis.

Analytical and Crystallographic Insights

  • SC-XRD and SHELX Refinement : The fluoronitrophenyl derivative was analyzed via SC-XRD, refined using SHELXL , revealing stacking interactions and minimal CH···O bonding. This underscores the role of crystallography in elucidating conformation-solubility relationships.
  • NMR and MS Dominance : Most analogs relied on NMR and MS for structural confirmation, while antimicrobial compounds like prioritized bioactivity assays.

Biological Activity

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and an α,β-unsaturated carbonyl system, which contribute to its reactivity and biological properties. The molecular formula is C9H10O4C_9H_{10}O_4, with a molecular weight of 182.17 g/mol. Its structure allows it to participate in various chemical reactions, including Diels-Alder reactions, which can influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of furan-based compounds have shown moderate to strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating bacterial infections .

Antioxidant Properties

The antioxidant activity of furan derivatives has been documented, with implications for their role in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that furan-containing compounds can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such mechanisms highlight their potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
  • Receptor Modulation : Some furan derivatives act as modulators of neurotransmitter receptors, potentially influencing neurological functions .
  • Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to both antioxidant and anti-inflammatory activities.

Study on Antimicrobial Activity

A study examining the antimicrobial properties of various furan derivatives found that specific structural modifications enhanced their efficacy against S. aureus and E. coli. The study reported MIC values ranging from 10 μg/mL to 50 μg/mL for the most active compounds .

Investigation into Antioxidant Effects

A comparative analysis highlighted that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC: 10–50 μg/mL against S. aureus and E. coli
AntioxidantComparable to ascorbic acid in free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate, and how can reaction conditions be optimized?

  • This compound is typically synthesized via coupling reactions between furan-2-carboxylate derivatives and α,β-unsaturated ketones. For example, Michael addition or palladium-catalyzed cross-coupling strategies can be utilized. Optimization involves adjusting catalysts (e.g., transition metals), solvents (polar aprotic solvents like DMF), and temperature to enhance regioselectivity and yield .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for confirming molecular mass and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–280 nm) is recommended, particularly for identifying byproducts like unreacted furan precursors .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Standard protocols include cytotoxicity screening using MTT assays on cancer cell lines (e.g., K-562 leukemia cells) and antimicrobial testing via broth microdilution (MIC determination). For specificity, include negative controls (e.g., untreated cells) and reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during refinement of this compound using SHELXL?

  • Contradictions in electron density maps may arise from disorder or twinning. In SHELXL, use the TWIN command for twinned data and partition disordered regions with PART and FREE instructions. Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld rigid-bond tests .

Q. How should discrepancies between theoretical and experimental NMR chemical shifts be addressed?

  • Discrepancies often arise from solvent effects or dynamic processes. Employ computational tools (e.g., DFT calculations with implicit solvent models like PCM) to simulate shifts. Experimentally, variable-temperature NMR can identify conformational exchange broadening, while 2D-NOESY confirms spatial proximities .

Q. What computational approaches predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui indices quantify site-specific reactivity, guiding derivatization strategies for applications like Michael adduct formation .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Systematically modify substituents (e.g., replacing the 3-oxobut-1-enyl group with halogenated analogs) and assess changes in bioactivity. Use multivariate regression models to correlate electronic (Hammett σ) and steric parameters (Taft Es) with inhibitory potency .

Notes

  • Avoid commercial databases (e.g., BenchChem) in favor of peer-reviewed crystallographic and bioactivity data.
  • For synthetic protocols, prioritize reproducibility by reporting exact stoichiometry and purification steps (e.g., column chromatography with silica gel 60).
  • When citing SHELX, include version-specific commands to ensure methodological transparency .

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